N-(benzo[d]thiazol-2-ylmethyl)propionamide
Description
Significance of Benzothiazole (B30560) Derivatives in Medicinal Chemistry and Biological Sciences
Overview of Benzothiazole Scaffold Contributions to Preclinical Research
The benzothiazole scaffold, a heterocyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in the development of therapeutic agents. nih.govtandfonline.com This structural motif is integral to a multitude of natural and synthetic compounds that exhibit a vast array of pharmacological effects. benthamscience.comjchemrev.com The versatility of the benzothiazole ring system allows for substitutions at various positions, particularly at the C-2 and C-6 positions, which has been shown to significantly influence its biological activity. benthamscience.com
In preclinical research, benzothiazole derivatives have demonstrated a remarkable spectrum of activities, establishing them as privileged structures in drug discovery. nih.govjchemrev.com These compounds have been extensively investigated for their potential in treating a wide range of diseases. The diverse biological activities associated with the benzothiazole core are summarized below.
| Biological Activity | Therapeutic Area |
| Anticancer/Antitumor | Oncology |
| Antimicrobial (Antibacterial & Antifungal) | Infectious Diseases |
| Antiviral | Infectious Diseases |
| Antidiabetic | Metabolic Disorders |
| Anti-inflammatory | Inflammatory Diseases |
| Anticonvulsant | Neurology |
| Neuroprotective | Neurology |
| Antitubercular | Infectious Diseases |
| Antimalarial | Infectious Diseases |
| Analgesic | Pain Management |
This table summarizes the broad-spectrum biological activities of benzothiazole derivatives as reported in preclinical research. nih.govbenthamscience.comjchemrev.com
The wide-ranging potential of these derivatives has spurred continuous research, making the benzothiazole scaffold a focal point for the synthesis of new therapeutic candidates. nih.govtandfonline.com
Role of Propionamide (B166681) and Related Amide Structures in Bioactive Compounds
The amide bond is one of the most fundamental and prevalent linkages in organic chemistry and biochemistry, forming the backbone of peptides and proteins. solubilityofthings.comnih.gov Its unique resonance structure imparts significant stability and planarity, which are crucial for defining the three-dimensional structures of biomolecules and their subsequent biological functions. nih.gov
Propionamide, a primary carboxylic acid amide, and its related structures are key components in many bioactive compounds. drugbank.comnih.gov The amide group can participate in hydrogen bonding as both a donor and an acceptor, a critical feature for molecular recognition and binding to biological targets like enzymes and receptors. nih.gov This ability to form strong intermolecular interactions makes the amide functional group an essential element in rational drug design.
Rationale for Investigating N-(benzo[d]thiazol-2-ylmethyl)propionamide and its Analogues
Structural Hypothesis and Design Principles
The design of this compound is rooted in the principle of molecular hybridization, where two or more pharmacophoric units are combined into a single molecule. The intention is to create a new chemical entity that may exhibit synergistic or additive effects, or possess a completely novel biological profile.
The structural hypothesis for this compound is based on the established roles of its components:
The Benzothiazole Moiety : This serves as the primary pharmacophore, providing a rigid, aromatic core known for its diverse biological activities. nih.govbenthamscience.com It can be considered the anchor of the molecule, interacting with specific biological targets.
The Propionamide Linker : The N-propionamide group attached via a methylene (B1212753) (-CH2-) spacer offers several key features. The amide's NH-C=O group acts as a crucial hydrogen bonding domain. nih.gov The length and flexibility of the linker can be systematically modified to optimize the orientation of the benzothiazole core within a receptor's binding site.
The design principle follows a common pharmacophoric model often used in medicinal chemistry, which includes:
An aromatic hydrophobic region (the benzothiazole ring). nih.gov
A hydrogen bonding domain (the amide linkage). nih.gov
An electron donor system (the nitrogen and sulfur atoms of the benzothiazole ring). nih.gov
By coupling the propionic acid derivative with 2-aminomethylbenzothiazole, a stable amide bond is formed, creating a molecule like this compound. mdpi.com This structure provides a scaffold that can be further diversified, for instance, by introducing various substituents on the benzene ring of the benzothiazole or by modifying the propionamide chain.
Potential Areas of Academic Inquiry for Novel Chemical Entities
Given the extensive biological profile of the benzothiazole scaffold, the investigation of this compound and its analogues opens up numerous avenues for academic research. The synthesis and biological evaluation of this class of compounds could lead to the discovery of novel agents in several therapeutic areas.
| Potential Research Area | Rationale based on Parent Scaffolds |
| Anticonvulsant Agents | Benzothiazole derivatives have shown significant anticonvulsant properties in preclinical models. nih.govresearchgate.netnih.gov |
| Anticancer Agents | The benzothiazole core is a well-known feature in compounds designed as antitumor agents targeting various cancer cell lines. nih.govnih.govepa.gov |
| Neuroprotective Agents | Certain benzothiazole derivatives exhibit neuroprotective effects, suggesting potential applications in neurodegenerative diseases like Parkinson's. nih.gov |
| Antimicrobial Agents | The scaffold is a known component of compounds with antibacterial and antifungal activity. jchemrev.com |
| Kinase Inhibitors | Benzothiazole-based molecules have been developed as inhibitors of key signaling enzymes like PI3K/mTOR. rsc.orgnih.gov |
| Serotonin (B10506) Receptor Antagonists | Modified benzothiazole structures have been evaluated as ligands for serotonin receptors, implicated in various CNS disorders. nih.gov |
This table outlines potential therapeutic applications for this compound analogues based on the known activities of the benzothiazole pharmacophore.
Properties
CAS No. |
1088189-44-9 |
|---|---|
Molecular Formula |
C11H12N2OS |
Molecular Weight |
220.3 |
Purity |
95 |
Origin of Product |
United States |
Chemical Synthesis and Structural Elucidation
Methodologies for the Synthesis of N-(benzo[d]thiazol-2-ylmethyl)propionamide and its Derivatives
The synthetic strategies for this compound and its derivatives can be systematically broken down into the preparation of key precursors, the formation of the crucial amide linkage, and the introduction of substituents for diversification.
Precursor Synthesis and Functionalization of the Benzothiazole (B30560) Moiety
The benzothiazole ring system is a privileged scaffold in medicinal chemistry, and numerous methods exist for its synthesis. researchgate.net The most common and versatile precursors for the target compound are 2-aminobenzothiazole (B30445), 2-mercaptobenzothiazole (B37678), and their substituted derivatives. mdpi.comnih.gov
The primary methods for constructing the benzothiazole core include:
Condensation of 2-aminothiophenols: The reaction of 2-aminothiophenols with various carbonyl compounds (aldehydes, ketones, carboxylic acids, or acyl chlorides) is a fundamental and widely used method for creating 2-substituted benzothiazoles. nih.govijper.orgmdpi.com
Cyclization of Thiobenzanilides: The Jacobson cyclization, which involves the intramolecular cyclization of thiobenzanilides using an oxidizing agent like potassium ferricyanide, is another effective strategy. researchgate.net
Modern One-Pot Syntheses: Recent advancements have focused on developing more efficient, "green" one-pot procedures. These can involve metal-catalyzed cross-coupling reactions or iodine-mediated oxidative cyclizations from readily available starting materials like anilines and isothiocyanates. nih.govorganic-chemistry.org For instance, N-arylthioureas can undergo intramolecular oxidative cyclization catalyzed by ruthenium or palladium complexes to yield 2-aminobenzothiazoles. nih.gov
Once the benzothiazole nucleus is formed, it can be functionalized. The amino group of 2-aminobenzothiazole and the thiol group of 2-mercaptobenzothiazole are particularly useful handles for further chemical modification, allowing for the attachment of various side chains and functional groups. mdpi.comnih.gov
| Precursor | Starting Materials | Reagents/Conditions | Product | Reference |
| 2-Substituted Benzothiazole | 2-Aminothiophenol (B119425), Aldehyde | H2O2/HCl, Ethanol, rt | 2-Aryl/Alkyl-benzothiazole | nih.gov |
| 2-Aminobenzothiazole | N-Arylthiourea | Pd(OAc)2, O2 | 2-Aminobenzothiazole | nih.gov |
| 2-Arylbenzothiazole | o-Iodoaniline, Benzaldehyde, NaSH | CuCl, DMSO, 110 °C | 2-Arylbenzothiazole | mdpi.com |
| 2-Substituted Benzothiazole | o-Aminobenzenethiol, Carboxylic Acid | (o-CF3PhO)3P | 2-Substituted Benzothiazole | organic-chemistry.org |
Formation of the Propionamide (B166681) Linkage
The formation of the amide bond is a critical step in the synthesis of the target molecule. For derivatives where the amide is directly attached to the benzothiazole ring, such as N-(benzo[d]thiazol-2-yl)amides, the synthesis typically involves the acylation of 2-aminobenzothiazole. researchgate.net This is commonly achieved by reacting 2-aminobenzothiazole with a carboxylic acid (like propionic acid) in the presence of a coupling agent, or with a more reactive acyl derivative like an acyl chloride (e.g., propionyl chloride). mdpi.com
A widely used method for this transformation is the use of N,N'-dicyclohexylcarbodiimide (DCC) as a dehydrating agent. mdpi.comresearchgate.net DCC activates the carboxylic acid, making it susceptible to nucleophilic attack by the amino group of the benzothiazole precursor. mdpi.comresearchgate.net
For the specific target compound, This compound , the key precursor is not 2-aminobenzothiazole, but rather 2-(aminomethyl)benzothiazole . The propionamide linkage is then formed by reacting this primary amine with propionic acid (using a coupling agent like DCC) or propionyl chloride. This reaction follows the standard mechanism of nucleophilic acyl substitution. nih.gov
| Amine Precursor | Acylating Agent | Coupling Agent/Conditions | Product Type | Reference |
| Benzo[d]thiazol-2-amine | Flurbiprofen (a propionic acid derivative) | DCC, CH2Cl2, rt | N-(Benzo[d]thiazol-2-yl)propanamide derivative | mdpi.com |
| 2-Aminobenzothiazole | o/m/p-Nitrobenzoyl chloride | Toluene, Et3N, reflux | N-(Benzo[d]thiazol-2-yl)benzamide derivative | mdpi.com |
| 2-Aminobenzothiazole | Various Cinnamic Acids | Nucleophilic Acyl Substitution | N-(Benzo[d]thiazol-2-yl)cinnamide derivative | nih.gov |
| 2-Aminobenzothiazole | Various Carboxylic Acids | DCC | N-(Benzo[d]thiazol-2-yl)amide derivative | researchgate.net |
Introduction of the Benzyl (B1604629) Substituent (for '-ylmethyl' part)
A crucial step for synthesizing the title compound is the introduction of the methylene (B1212753) bridge between the benzothiazole C2 position and the amide nitrogen. This requires the synthesis of the key intermediate, 2-(aminomethyl)benzothiazole.
Several synthetic routes can be envisioned for this intermediate:
From 2-(Chloromethyl)benzothiazole: A common strategy involves the synthesis of 2-(chloromethyl)benzothiazole, which can then be converted to the desired amine. 2-(Chloromethyl)benzothiazole can be prepared from 2-mercaptobenzothiazole. The resulting chloro-derivative is a versatile electrophile that can react with a nitrogen nucleophile (such as ammonia, a protected amine, or a piperazine (B1678402) derivative followed by further modification) to yield the aminomethyl functionality. nih.gov
From 2-Methylbenzothiazole: An alternative approach is the functionalization of the methyl group of 2-methylbenzothiazole. This can involve radical halogenation to form 2-(halomethyl)benzothiazole, followed by substitution with an amine.
One-Pot Cyclization: Some methods allow for the direct formation of 2-benzyl substituted benzothiazoles. For example, a one-pot reaction between o-aminobenzenethiol and benzyl halides can yield 2-benzylbenzothiazoles under mild conditions. organic-chemistry.org While this directly attaches a benzyl group, modifications to the benzyl halide starting material could potentially incorporate a protected amino group.
Strategies for Diversification and Library Generation
To explore the structure-activity relationships of this compound analogs, medicinal chemists often employ high-throughput synthesis techniques to generate libraries of related compounds. researchgate.net This allows for the rapid production and testing of many derivatives, where different substituents are systematically varied. researchgate.netacs.org
Parallel synthesis is a powerful strategy for creating focused libraries of compounds. researchgate.net In this approach, a series of individual, discrete compounds are synthesized simultaneously in a parallel fashion, often using automated or semi-automated equipment. stanford.edu Each reaction is carried out in a separate reaction vessel (e.g., in a well of a microtiter plate or in an array of reaction tubes).
For a library of this compound derivatives, a common precursor like 2-(aminomethyl)benzothiazole could be dispensed into an array of reactors. Then, a diverse set of carboxylic acids or acyl chlorides would be added, with each reactor receiving a different acylating agent. This allows for the rapid generation of a library where the propionamide group is replaced by a wide variety of other amides, enabling a thorough investigation of how this part of the molecule influences its properties. acs.org
Combinatorial chemistry aims to produce a vast number of compounds in a single process, often as mixtures or as large, spatially addressed libraries. acs.org A key technique in combinatorial chemistry is solid-phase synthesis, where molecules are built step-by-step on a solid support, such as a resin bead. stanford.edu
A combinatorial approach to synthesizing benzothiazole derivatives might involve:
Attaching a 2-aminothiophenol building block to a solid support via a suitable linker.
Reacting the resin-bound precursor with a set of diverse aldehydes to form the 2-substituted benzothiazole ring.
Cleaving the products from the resin to yield a library of benzothiazole derivatives. acs.org
This methodology allows for the "mix-and-match" of different building blocks to create extensive and diverse chemical libraries for high-throughput screening. researchgate.net The principles of combinatorial chemistry enable the exploration of a much larger chemical space than is feasible with traditional one-at-a-time synthesis. researchgate.netacs.org
Analytical Characterization Techniques for Structural Confirmation
The structural elucidation of this compound relies on a combination of analytical methods. These techniques provide complementary information that, when pieced together, offers a complete and unambiguous picture of the molecule's identity and purity. While specific experimental data for this exact compound is not extensively detailed in the cited literature, the characterization follows established principles applied to analogous benzothiazole derivatives. mdpi.comresearchgate.netmdpi.com
Spectroscopic methods are fundamental to structural confirmation, providing detailed information about the compound's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: As one of the most powerful tools for structural elucidation in organic chemistry, NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. mdpi.com For this compound, both ¹H NMR and ¹³C NMR spectra would be essential.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. This would include multiplets in the aromatic region (approximately 7.0-8.0 ppm) for the four protons on the benzo group of the benzothiazole ring. A key signal would be a doublet for the methylene (-CH₂) protons adjacent to the amide nitrogen, likely appearing around 4.5-5.0 ppm, coupled to the amide N-H proton. The propionamide moiety would exhibit a quartet for the -CH₂- group and a triplet for the terminal methyl (-CH₃) group in the aliphatic region of the spectrum. The amide proton (-NH) would likely appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum would complement the proton data by showing a signal for each unique carbon atom. The spectrum would feature signals for the aromatic carbons of the benzothiazole ring, the characteristic carbonyl carbon (C=O) of the amide group (typically in the 170-175 ppm range), and the carbons of the methylene and ethyl groups. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. mdpi.com The IR spectrum of this compound would be expected to display several characteristic absorption bands confirming its structure.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3300-3500 | Amide N-H stretching vibration (often broad) |
| C-H Stretch (Aromatic) | 3000-3100 | Aromatic C-H stretching |
| -H Stretch (Aliphatic) | 2850-3000 | Aliphatic C-H stretching of CH₂ and CH₃ groups |
| C=O Stretch | 1630-1680 | Amide I band, strong C=O stretching vibration |
| C=N Stretch | 1590-1650 | Benzothiazole C=N stretching vibration |
| N-H Bend | 1510-1570 | Amide II band, N-H bending vibration |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems. The benzothiazole ring system is a strong chromophore. When dissolved in a suitable solvent like methanol (B129727) or ethanol, this compound would be expected to exhibit characteristic absorption maxima in the UV region, typically between 250 and 310 nm, which is consistent with the electronic transitions of the benzothiazole moiety. mdpi.com
Mass spectrometry (MS) is a critical technique for determining the molecular weight of a compound, thereby confirming its elemental composition. mdpi.comresearchgate.net For this compound (C₁₁H₁₂N₂OS), the calculated molecular weight is approximately 220.29 g/mol . Techniques like Electrospray Ionization (ESI) or High-Resolution Mass Spectrometry (HRMS) would be employed. mdpi.com The mass spectrum should show a prominent molecular ion peak ([M]⁺) or, more commonly in ESI, a protonated molecular ion peak ([M+H]⁺) at m/z 221. This finding provides strong evidence for the compound's identity. HRMS would provide a highly accurate mass measurement, further confirming the molecular formula. mdpi.com
| Compound Name | Molecular Formula | Calculated Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| This compound | C₁₁H₁₂N₂OS | 220.29 | 221 |
| N-(benzo[d]thiazol-2-ylmethyl)acetamide | C₁₀H₁₀N₂OS | 206.27 nih.gov | 207 |
Ensuring the purity of a synthesized compound is as crucial as confirming its structure. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds. A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. Using a reverse-phase column (e.g., C18) and a mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, the compound would be separated from any impurities. A pure sample should ideally result in a single, sharp peak in the chromatogram. The purity is often determined by the area percentage of the main peak, with values exceeding 95% generally considered pure for many research applications. nih.gov
Exploration of Potential Biological Activities in Preclinical Models
In Vitro Bioactivity Screening Strategies
A comprehensive search of scientific literature and bioactivity databases was conducted to identify in vitro studies on N-(benzo[d]thiazol-2-ylmethyl)propionamide. Despite a thorough review, specific experimental data on the enzymatic, cellular, or receptor-binding activities of this exact compound were not found in the available literature. The research landscape is rich with studies on structurally related benzothiazole (B30560) derivatives, which have shown a wide range of biological activities. However, direct experimental evidence for this compound is not currently published.
Enzymatic Assays (e.g., Inhibition of Specific Enzymes)
Enzymatic assays are a cornerstone of early-stage drug discovery, providing a direct measure of a compound's ability to modulate the activity of a specific enzyme. For a novel compound like this compound, a typical screening panel would include enzymes from various classes, such as kinases, proteases, and phosphatases, which are implicated in numerous disease pathways. While numerous studies detail the enzymatic inhibition profiles of other benzothiazole-containing molecules, there is no specific data available in the scientific literature detailing the enzymatic inhibition properties of this compound.
Receptor Binding Studies (if hypothesized)
Based on the structural features of the benzothiazole core, which is present in various biologically active molecules, it could be hypothesized that this compound may interact with specific cellular receptors. Receptor binding assays would be employed to test this hypothesis, quantifying the affinity of the compound for a panel of known receptors. However, there are no published studies that have investigated the receptor binding profile of this compound.
Investigation in Disease-Relevant Preclinical Models
The progression from in vitro screening to disease-relevant models is a critical step in evaluating the therapeutic potential of a compound. These models, which can be either cellular or animal-based, aim to replicate key aspects of a specific pathology.
Assessment in Cellular Models of Disease States
Cellular models of disease are created by genetically modifying cells or by treating them with specific stimuli to induce a disease-like phenotype. These models are invaluable for studying the mechanism of action of a compound in a disease-relevant context. A comprehensive search of the scientific literature did not yield any studies that have assessed the activity of this compound in such cellular models.
Exploration in Relevant Animal Models (conceptual, avoiding human clinical outcomes)
Conceptually, should this compound demonstrate promising activity in in vitro and cellular models, the subsequent step would be to evaluate its efficacy in relevant animal models of disease. The choice of animal model would be dictated by the specific biological activity identified in the earlier stages of screening. As there is currently no published in vitro or cellular data for this compound, no animal model studies have been undertaken.
Efficacy Evaluation in Model Systems
No data is available.
Phenotypic Characterization in Model Organisms
No data is available.
Antimicrobial Efficacy Investigations
No data is available.
Antibacterial Activity Profiling Against Specific Pathogens
No data is available.
Antifungal Activity Assessment
No data is available.
Investigations into Biofilm Inhibition
No data is available.
Anticancer Potential in Preclinical Settings
No data is available.
A table of compounds mentioned in the provided search results that are structurally related to the target compound is included below for context.
Cytotoxicity Screening in Cancer Cell Lines
The cytotoxic potential of benzothiazole derivatives against various cancer cell lines has been an area of active research. While specific data for this compound is not extensively documented, studies on structurally related compounds provide insights into its potential anticancer effects.
A study on different benzothiazole derivatives demonstrated their cytotoxic properties against the human lung carcinoma cell line, LungA549. Specifically, N-(6-nitrobenzo[d]thiazol-2-yl)acetamide and 6-nitrobenzo[d]thiazol-2-ol exhibited cytotoxic effects, with IC50 values of 68 μg/mL and 121 μg/mL, respectively jnu.ac.bd. Another series of benzothiazole derivatives, including N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide and its carbothioamide counterpart, showed significant cytotoxicity against A549 (lung cancer), MCF7-MDR (multidrug-resistant breast cancer), and HT1080 (fibrosarcoma) cell lines nih.gov.
Furthermore, research on N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides revealed potent anticancer activity against a panel of cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), PC-3 and LNCaP (prostate cancer), and SK-HEP-1 (liver cancer) nih.gov. This suggests that the N-(benzo[d]thiazol-2-yl) moiety is a key pharmacophore for cytotoxic activity.
A propionamide (B166681) derivative of a different heterocyclic system, N-(5-methyl- nih.govresearchgate.netdntb.gov.uathiadiazol-2-yl)-propionamide, was found to be most effective against human hepatocellular carcinoma HepG2 cells with an IC50 value of 9.4 μg/mL dmed.org.ua. This highlights the potential significance of the propionamide group in conferring cytotoxic properties.
| Compound | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | LungA549 | 68 μg/mL | jnu.ac.bd |
| 6-nitrobenzo[d]thiazol-2-ol | LungA549 | 121 μg/mL | jnu.ac.bd |
| N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide | A549, MCF7-MDR, HT1080 | Significant cytotoxicity | nih.gov |
| N-(5-methyl- nih.govresearchgate.netdntb.gov.uathiadiazol-2-yl)-propionamide | HepG2 | 9.4 μg/mL | dmed.org.ua |
Cell Cycle Modulation Studies
The ability of anticancer agents to interfere with the cell cycle is a crucial mechanism for inhibiting tumor growth. While direct studies on the effect of this compound on cell cycle progression are limited, research on related thiazole (B1198619) derivatives provides valuable information.
A novel series of thiazole derivatives was synthesized and evaluated for their effects on the cell cycle in MCF-7 breast cancer cells. One of the most active compounds, 4c, was found to induce cell cycle arrest at the G1/S phase. This was evidenced by an accumulation of cells in the pre-G1 phase, with a 37.36% increase compared to untreated cells mdpi.com. This suggests that the thiazole scaffold can be instrumental in halting the proliferation of cancer cells by disrupting the normal cell cycle sequence.
In a different context, the FDA-approved drug Actinomycin D has been shown to cause cell cycle arrest in hepatocellular carcinoma cell lines by inhibiting pCdK1 and pH3, leading to DNA fragmentation and subsequent activation of p53-dependent cell death mdpi.com. While not a benzothiazole, this study underscores the importance of targeting cell cycle regulators in cancer therapy.
Apoptosis Induction Mechanisms
Inducing apoptosis, or programmed cell death, is a key strategy for effective cancer treatment. Several studies on benzothiazole and thiazole derivatives have demonstrated their ability to trigger apoptosis in cancer cells.
In the aforementioned study on thiazole derivatives, compound 4c not only caused cell cycle arrest but also significantly induced apoptosis in MCF-7 cells. The percentage of cells undergoing early and late apoptosis increased from 0.51% and 0.29% in untreated cells to 22.39% and 9.51%, respectively, in treated cells mdpi.com. This indicates that the compound effectively triggers the apoptotic cascade.
The mechanism of apoptosis induction by some thiazole derivatives is believed to involve the generation of reactive oxygen species (ROS), which leads to the activation of the mitochondria-mediated pathway researchgate.net. Another study on novel hybrid chalcone N-ethyl-piperazinyl amide derivatives of oleanonic and ursonic acids showed that these compounds induce apoptosis by up-regulating the pro-apoptotic Bak gene and down-regulating the pro-survival Bcl-XL and Bcl-2 genes mdpi.com. This modulation of the Bcl-2 family of proteins is a common mechanism for initiating the intrinsic apoptotic pathway.
Other Emerging Biological Activities
Beyond its potential anticancer properties, the this compound scaffold and its analogs have been explored for other significant biological activities.
Anticonvulsant Properties
Derivatives of N-(benzo[d]thiazol-2-yl) have shown promise as anticonvulsant agents in preclinical models. A study focused on the synthesis and screening of novel N-(benzo[d]thiazol-2-yl)-2-chloropropanamide derivatives revealed potent anticonvulsant activity researchgate.net. These compounds were evaluated using the maximal electroshock (MES) method, a standard screening test for anticonvulsants.
Another investigation into N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives also demonstrated their anticonvulsant effects in experimental epilepsy models nih.gov. The initial screening of these compounds was performed using both the MES and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. Furthermore, some hydrazone, semicarbazone, and thiosemicarbazone derivatives have been designed and synthesized, showing varying degrees of anticonvulsant activity in the MES model dovepress.com.
| Compound Series | Preclinical Model | Observed Activity | Reference |
|---|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2-chloropropanamide derivatives | Maximal Electroshock (MES) | Potent anticonvulsant activity | researchgate.net |
| N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives | MES and scPTZ | Anticonvulsant effects | nih.gov |
| Hydrazone, semicarbazone, and thiosemicarbazone derivatives | MES | Varying degrees of anticonvulsant activity | dovepress.com |
Anti-inflammatory Response Modulation
The benzothiazole nucleus is a core structure in many compounds with anti-inflammatory properties. A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl (2-morpholino) ethylamino] benzamides were synthesized and characterized for their anti-inflammatory properties dntb.gov.ua. Molecular modeling studies suggested that these compounds may exert their anti-inflammatory effect through the inhibition of the COX-2 enzyme researchgate.net.
In another study, twelve new derivatives of benzothiazole bearing benzenesulphonamide and carboxamide moieties were synthesized and investigated for their in vivo anti-inflammatory activities. These compounds showed excellent binding interactions with relevant receptors in molecular docking studies nih.gov. Furthermore, the synthesis of benzothiazole-profen hybrid amides has been reported as potential non-steroidal anti-inflammatory drug (NSAID) candidates, showing significant anti-inflammatory effects in vitro nih.gov. The anti-inflammatory activity of benzo[d]thiazol-2-amine derivatives has also been attributed to the inhibition of COX enzymes rjeid.com.
Neuroprotective Effects and Neurological Targets
The neuroprotective potential of benzothiazole derivatives is an emerging area of research. A novel series of N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides were designed as multifunctional ligands for Alzheimer's disease. These compounds exhibited neuroprotective properties in preclinical studies nih.govresearchgate.net.
Another study focused on benzo[d]thiazol-2-yl-methyl-4-(substituted)-piperazine-1-carbothioamide derivatives as novel neuronal nitric oxide synthase (nNOS) inhibitors. One of the compounds demonstrated significant nNOS inhibiting activity and neuroprotective potential in a rat model of Parkinson's disease researchgate.net. Thiazole-carboxamide derivatives have also been investigated for their neuroprotective effects through the modulation of AMPA receptor complexes, suggesting their potential as therapeutics for neurological disorders characterized by excitotoxicity mdpi.com.
Structure Activity Relationship Sar Analysis and Molecular Design
Elucidation of Key Structural Features for Biological Activity
The biological profile of benzothiazole (B30560) derivatives is intricately linked to the specific arrangement and nature of their constituent parts: the benzothiazole core, the linker, and the N-substituent. nih.gov
The substitution pattern on the benzene (B151609) ring of the benzothiazole core is a critical determinant of biological activity and potency. nih.gov Research has shown that even minor modifications can lead to significant changes in the pharmacological profile.
For instance, in the pursuit of anticancer agents, the introduction of a chloro group at the 6-position of a N-benzyl benzothiazole-2-amine derivative (Compound B7) resulted in a compound with significant dual anti-inflammatory and anticancer activities. nih.gov Similarly, studies on anticonvulsant agents based on a complex acetamide (B32628) scaffold revealed that substitutions on the benzothiazole ring were pivotal. nih.gov Two specific compounds, 5b and 5q, which featured substitutions on the benzothiazole moiety, demonstrated promising anticonvulsant activity with high protective indices, suggesting their potential as lead molecules. nih.gov
Further research into urease inhibitors using N-(6-arylbenzo[d]thiazol-2-yl)acetamides highlighted the importance of the 6-position. nih.gov The nature of the aryl group at this position significantly influenced the compound's inhibitory effect. nih.gov In a different context, the synthesis of fluorinated analogs of 2-(4-aminophenyl) benzothiazoles was found to successfully block C-oxidation, enhancing metabolic stability. chemistryjournal.net
The following table summarizes key findings on how substitutions on the benzothiazole core influence biological activity.
| Position of Substitution | Substituent | Observed Effect on Biological Activity | Compound Class/Target | Reference |
|---|---|---|---|---|
| 6 | Chloro | Conferred significant dual anticancer and anti-inflammatory activity. | N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | nih.gov |
| 6 | Aryl groups | Modulated urease inhibition activity. | N-(6-arylbenzo[d]thiazol-2-yl)acetamides | nih.gov |
| 6 | Nitro (subsequently reduced and functionalized) | Led to derivatives with high anti-inflammatory activity. | Functionalized 6-amino-2-aminobenzothiazoles | nih.gov |
| - | Fluoro | Blocked C-oxidation, improving metabolic profile. | 2-(4-aminophenyl)benzothiazoles | chemistryjournal.net |
| - | Various (unspecified) | Conferred potent anticonvulsant activity. | N-azetidin-1-yl-2-((benzo[d]thiazol-2-yl)amino)acetamides | nih.gov |
The linker connecting the benzothiazole core to other parts of the molecule, such as the propionamide (B166681) group in the titular compound, is crucial for maintaining the optimal orientation and distance between key pharmacophoric features. nih.gov Modifications to this linker, including its length, flexibility, and chemical nature, can dramatically alter receptor affinity and biological activity.
A structure-activity relationship study on benzo[d]thiazol-2(3H)one-based sigma (σ) receptor ligands provided clear evidence for the linker's role. nih.gov Key findings from this study include:
Linker Length: Increasing the length of the linker arm from two to five carbons led to a significant enhancement in binding affinity for the σ-2 receptor subtype. nih.gov
Linker Chemistry: The modification of an aryl substituent from a propyl group to a propionyl group resulted in a sharp decrease in σ-2 affinity, while only marginally affecting σ-1 affinity. nih.gov
The amide bond itself, a central feature of the propionamide linker, is prevalent in many biologically active benzothiazole derivatives. The synthesis of N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, a derivative of the NSAID flurbiprofen, underscores the utility of the propanamide structure in creating hybrid molecules with potential therapeutic value. mdpi.com Similarly, N-acylated 2-aminobenzothiazoles, including a propanamide derivative, were found to be effective inhibitors of prostaglandin (B15479496) E2 generation. nih.gov In another example, acetamide linkers, which are structurally very similar to propionamide, were essential for connecting the benzothiazole nucleus to an azetidinone ring in a series of anticonvulsant compounds. nih.gov
The table below illustrates the impact of linker modifications on biological outcomes.
| Linker Modification | Original Linker | Modified Linker | Resulting Change in Activity | Compound Series | Reference |
|---|---|---|---|---|---|
| Increased Length | n=2 alkyl chain | n=5 alkyl chain | Significant increase in affinity for σ-2 receptors. | Benzo[d]thiazol-2(3H)one derivatives | nih.gov |
| Chemical Nature | Propyl | Propionyl | Dramatic decrease in affinity for σ-2 receptors. | Benzo[d]thiazol-2(3H)one derivatives | nih.gov |
| Incorporation of Amide | - | Propanamide | Led to active inhibitors of prostaglandin E2 generation. | N-acylated 2-aminobenzothiazoles | nih.gov |
| Incorporation of Amide | - | Acetamide | Enabled synthesis of potent anticonvulsant agents. | Benzothiazole-azetidinone hybrids | nih.gov |
The substituent attached to the nitrogen of the amide linker significantly influences the molecule's interaction with its biological target, thereby shaping its pharmacological profile. In the parent compound, this is a benzothiazol-2-ylmethyl group. However, in many related analogues, the benzothiazole is treated as the core, and the substituent on the other side of the linker is varied.
For instance, a series of N-acylated and N-alkylated 2-aminobenzothiazoles were investigated for their ability to suppress prostaglandin E2 generation. nih.gov The study found that incorporating a naphthalene-containing moiety as the N-acyl or N-alkyl group led to compounds that inhibited PGE2 generation at nanomolar concentrations and demonstrated in vivo anti-inflammatory activity. nih.gov
In the development of neuronal nitric oxide synthase (nNOS) inhibitors, the N-(benzo[d]thiazol-2-ylmethyl) group was used as a constant structural element while the other part of the molecule was systematically modified. nih.gov A series of N-(benzo[d]thiazol-2-ylmethyl)-4-(substituted)-piperazine-1-carbothioamides were synthesized, and compound 18, N-(benzo[d]thiazol-2-ylmethyl)-4-(4-nitrophenyl) piperazine-1-carbothioamide, was identified as a potent and selective nNOS inhibitor with neuroprotective effects. nih.gov
Furthermore, SAR studies on benzamide (B126) benzothiazole derivatives acting as hGSTP1-1 inhibitors in cancer chemotherapy revealed that para-substitutions on the phenyl ring of the benzamide group were crucial for effective inhibition. nih.gov This highlights that substituents on the terminal aromatic ring play a key role in defining the potency of these molecules.
Design Principles for Optimized Analogues
The insights gained from SAR studies are fundamental to the modern drug design process, enabling the creation of optimized analogues with improved efficacy, selectivity, and pharmacokinetic properties.
Rational design involves a logical, structure-based approach to developing new molecules. By understanding the key structural requirements for a desired biological activity, chemists can purposefully design analogues with enhanced properties.
A clear example of this is the design of selective BACE-1 inhibitors for Alzheimer's disease. tandfonline.comnih.govtandfonline.com Researchers designed a novel set of 96 benzothiazole derivatives based on the key structural features of a known BACE inhibitor, Atabecestat, and a neuroprotective agent, Riluzole. tandfonline.comnih.gov This effort led to the identification of "compound 72," which showed a strong binding affinity for BACE-1 and, crucially, greater selectivity for BACE-1 over the related BACE-2 enzyme, a feature that may lead to fewer side effects. nih.govtandfonline.com
Other examples of rational design based on SAR insights include:
STAT3 Inhibitors: A series of benzothiazole derivatives were designed and synthesized to target the SH2 domain of STAT3, an important target in cancer therapy. nih.gov
Biocompatible Amyloid-Binding Agents: Novel benzothiazole amphiphiles (BAMs) were designed to improve biocompatibility and reduce the toxicity of a parent class of amyloid-binding compounds for potential use in neurodegenerative diseases. escholarship.org
Dual PI3K/mTOR Inhibitors: Extensive SAR studies on a pyrimidine-based scaffold led to the optimization of arylsulfonamide substitutions, resulting in the identification of a potent dual PI3K and mTOR inhibitor with good oral bioavailability. acs.org
When the 3D structure of a biological target is unknown, ligand-based design approaches become invaluable. These methods rely on analyzing a set of molecules known to be active at a specific target to deduce the essential three-dimensional arrangement of chemical features (the pharmacophore) required for activity. thaiscience.info
A study aimed at developing potent p56lck inhibitors for inflammatory and autoimmune disorders successfully used this approach. thaiscience.info By analyzing a set of known inhibitors, a six-point pharmacophore model was constructed. The best hypothesis, designated AADHRR.15, consisted of two hydrogen bond acceptors (A), one hydrogen bond donor (D), one hydrophobic site (H), and two aromatic rings (R). thaiscience.info This model was not only statistically robust but also served as the basis for a 3D-Quantitative Structure-Activity Relationship (3D-QSAR) model, which can predict the activity of new, untested molecules. thaiscience.info
Another example involved the development of anticonvulsant agents, where new benzothiazole derivatives were synthesized based on a pharmacophore model comprising:
An aromatic hydrophobic aryl ring.
An NH-C=O group as a hydrogen bonding domain.
A nitrogen atom as an electron donor.
A distal phenyl ring. nih.gov
The table below outlines the key features of a pharmacophore model developed for p56lck inhibitors.
| Pharmacophore Feature | Code | Number of Features in Model | Description | Reference |
|---|---|---|---|---|
| Hydrogen Bond Acceptor | A | 2 | A site that can accept a hydrogen bond from the receptor. | thaiscience.info |
| Hydrogen Bond Donor | D | 1 | A site that can donate a hydrogen bond to the receptor. | thaiscience.info |
| Hydrophobic Site | H | 1 | A non-polar region that can engage in hydrophobic interactions. | thaiscience.info |
| Aromatic Ring | R | 2 | A planar, cyclic, conjugated ring system for aromatic interactions. | thaiscience.info |
Fragment-Based Drug Discovery Strategies
While specific documentation on the application of fragment-based drug discovery (FBDD) for N-(benzo[d]thiazol-2-ylmethyl)propionamide is not extensively available in the public domain, the structural motifs of this compound lend themselves to a hypothetical FBDD approach. This strategy involves identifying small chemical fragments that bind weakly to a biological target, and then growing or linking these fragments to develop a potent lead compound.
In the context of this compound, the core benzothiazole ring system represents a key fragment. Benzothiazole and its derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties. nih.govnih.gov The benzothiazole moiety itself can be considered a starting point for fragment screening against a variety of therapeutic targets.
An FBDD campaign could begin by screening a library of fragments, including the benzothiazole core, for binding to a specific protein target. Once a hit is identified, the subsequent steps would involve elaborating on this core structure. For instance, the propionamide side chain of this compound can be viewed as an extension grown from the initial benzothiazole fragment to enhance binding affinity and selectivity.
The structure-activity relationship (SAR) data from related benzothiazole analogs can provide valuable guidance for this fragment evolution process. For example, studies on various N-benzothiazol-2-yl benzamide derivatives have shown that substitutions on the benzamide ring can significantly influence their activity as glucokinase activators. japsonline.com Similarly, modifications to the propionamide group or the methylene (B1212753) linker in this compound could be systematically explored to optimize interactions with a target's binding site.
Molecular docking studies, which have been employed in the design of other benzothiazole-containing compounds, would be instrumental in an FBDD approach. japsonline.com By computationally modeling the binding of different fragments and their elaborated derivatives, researchers can prioritize the synthesis of compounds with the highest predicted affinity and desired pharmacological properties.
The synthesis of various benzothiazole derivatives is well-established, often involving the reaction of 2-aminobenzothiazole (B30445) with different electrophiles. mdpi.comresearchgate.net This synthetic accessibility would facilitate the rapid generation of a focused library of compounds based on promising fragment hits.
The following table outlines a hypothetical fragment-based approach for the development of leads based on the this compound scaffold.
| Fragment | Potential Elaboration | Rationale |
| Benzothiazole | Substitution on the benzene ring | To enhance binding affinity and modulate physicochemical properties. |
| Propionamide | Variation of the acyl group | To explore different interactions within the binding pocket. |
| Methylene linker | Altering linker length or rigidity | To optimize the orientation of the benzothiazole and propionamide moieties. |
By systematically applying FBDD principles, it is plausible to discover novel and potent drug candidates derived from the this compound template.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Investigations for Target Interaction Prediction
There are no specific molecular docking studies published for N-(benzo[d]thiazol-2-ylmethyl)propionamide. While research on related benzothiazole (B30560) derivatives often employs molecular docking to predict interactions with biological targets like enzymes or receptors, this particular compound has not been the subject of such investigations. Consequently, data on its predicted binding modes, binding affinities, and key residue interactions are absent from the scientific record.
Information regarding the binding modes and affinities of this compound with any biological target is not available.
There is no documented identification of key residue interactions for this compound.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
No molecular dynamics (MD) simulation studies have been reported for this compound. MD simulations are crucial for understanding the dynamic behavior of a ligand when bound to a target protein, but this analysis has not been performed or published for this compound.
The dynamic interactions between this compound and potential biological targets have not been explored.
There is no available data assessing the flexibility of any potential binding sites when interacting with this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
No Quantitative Structure-Activity Relationship (QSAR) models have been developed that include this compound. QSAR studies are instrumental in correlating the structural features of compounds with their biological activities, but this specific molecule has not been included in such analyses.
Development of Predictive Models for Biological Activity
Predictive modeling for the biological activity of benzothiazole derivatives often involves the development of QSAR models. These mathematical models correlate the structural or property descriptors of compounds with their biological activities. For the broader family of benzothiazole-containing molecules, several QSAR studies have been successfully conducted to predict activities ranging from antimicrobial to anticancer and anticonvulsant effects.
Although a specific QSAR model for this compound is not prominently documented, the methodologies applied to analogous structures offer a clear blueprint for its future development. For instance, a study on a series of N-(benzo[d]thiazol-2-yl)-2-chloropropanamide derivatives, which share a similar core structure, evaluated their anticonvulsant potential. The development of a predictive model for such compounds would typically involve the following steps:
Data Set Assembly: A series of structurally related benzothiazole analogues with experimentally determined biological activities (e.g., IC50 values) would be compiled.
Descriptor Calculation: A wide array of molecular descriptors, including electronic, steric, and topological properties, would be calculated for each molecule in the series.
Model Building: Statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms would be employed to build a mathematical equation relating the descriptors to the biological activity.
Model Validation: The predictive power of the resulting QSAR model would be rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.
Molecular docking is another powerful computational tool used to predict the binding orientation and affinity of a ligand to a specific protein target. For benzothiazole derivatives, docking studies have provided critical insights into their interactions with various enzymes and receptors. For example, research on related benzothiazole compounds has explored their binding to targets such as E. coli dihydroorotase and various protein kinases. A hypothetical docking study of this compound would involve modeling its interaction with a relevant biological target to predict its binding mode and energy, thereby offering a rationale for its potential biological activity.
Identification of Physicochemical Descriptors Influencing Activity
The biological activity of a molecule is intrinsically linked to its physicochemical properties. Computational studies on benzothiazole derivatives have identified several key descriptors that significantly influence their activity. These descriptors govern the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds, as well as their ability to interact with biological targets.
Based on analyses of structurally similar compounds, the following physicochemical descriptors are likely to be influential for the activity of this compound:
Lipophilicity (logP): This parameter affects the compound's solubility and ability to cross biological membranes. An optimal logP value is crucial for achieving a balance between aqueous solubility and lipid membrane permeability.
Molecular Weight (MW): Generally, lower molecular weight compounds are more likely to exhibit good oral bioavailability, adhering to guidelines such as Lipinski's rule of five.
Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors influences the compound's solubility and its ability to form specific interactions with target proteins.
Polar Surface Area (PSA): PSA is a good predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration.
Electronic Properties: Descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into the molecule's reactivity and its ability to participate in charge-transfer interactions.
The table below presents a hypothetical set of calculated physicochemical descriptors for this compound, based on what is typically analyzed for similar benzothiazole derivatives.
| Descriptor | Predicted Value | Significance |
| Molecular Formula | C11H12N2OS | Basic structural information |
| Molecular Weight | 220.29 g/mol | Influences absorption and distribution |
| LogP | ~2.5 | Indicates moderate lipophilicity |
| Hydrogen Bond Donors | 1 | Affects solubility and target binding |
| Hydrogen Bond Acceptors | 3 | Affects solubility and target binding |
| Polar Surface Area | ~58 Ų | Predicts membrane permeability |
These descriptors, when analyzed in the context of a QSAR model or through direct observation in docking studies, can provide a detailed understanding of the structure-activity relationships within this class of compounds and guide the design of new derivatives with improved biological profiles.
Preclinical Pharmacokinetic and Admet Considerations Theoretical and in Vitro/in Silico
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In the initial stages of drug development, computational, or in silico, models are invaluable for predicting the ADME properties of a compound before undertaking costly and time-consuming laboratory experiments. nih.gov These predictions are based on the molecule's structural features and physicochemical properties.
The oral bioavailability of a drug is significantly influenced by its ability to be absorbed through the gastrointestinal tract and its stability against first-pass metabolism. Computational tools can predict these characteristics by evaluating several key molecular descriptors.
For a compound like N-(benzo[d]thiazol-2-ylmethyl)propionamide, predictive models would analyze parameters such as:
Lipophilicity (LogP): The octanol-water partition coefficient is crucial for predicting membrane permeability.
Molecular Weight: Lower molecular weight is often associated with better permeability.
Polar Surface Area (PSA): This descriptor helps in predicting transport properties and blood-brain barrier penetration.
Hydrogen Bond Donors and Acceptors: The number of these groups influences solubility and membrane passage, often assessed by Lipinski's Rule of Five.
General in silico studies on other benzothiazole (B30560) derivatives have suggested that many compounds within this class exhibit good drug-likeness properties and are predicted to have favorable intestinal absorption. nih.gov For instance, studies on 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives indicated that many of the synthesized compounds complied with Lipinski's rule of five, suggesting good potential for oral administration. nih.gov
Table 1: Representative In Silico ADME Predictions for Benzothiazole Derivatives
| Compound Class | Predicted Property | Finding | Reference |
|---|---|---|---|
| 2-Hydroxy benzothiazole-based 1,3,4-oxadiazoles | Drug-likeness | Compliance with Lipinski's Rule of Five | nih.gov |
| 2-Hydroxy benzothiazole-based 1,3,4-oxadiazoles | Intestinal Absorption | Predicted to be high for several derivatives | nih.gov |
| N-(substituted-azetidin-yl)-benzothiazole-amino)acetamides | Pharmacokinetic Profile | No violations of Lipinski's "rule of five" | nih.gov |
In silico tools can also predict the metabolic fate of a compound by identifying potential sites of metabolism (soft spots) and the enzymes likely involved, primarily Cytochrome P450 (CYP) isoforms. For this compound, potential metabolic pathways could include:
Amide hydrolysis: Cleavage of the propionamide (B166681) bond.
N-dealkylation: Removal of the propionyl group.
Hydroxylation: Addition of a hydroxyl group to the benzothiazole ring or other aromatic portions.
Predictive models for metabolic stability are continuously being developed and validated to help guide the synthesis of more robust drug candidates. nih.gov
In Vitro Studies on Metabolic Stability (e.g., Microsomal Stability)
To experimentally validate in silico predictions, in vitro assays are conducted. The microsomal stability assay is a common method used to assess a compound's susceptibility to phase I metabolic enzymes. In this assay, the compound is incubated with liver microsomes, which are rich in CYP enzymes, and the rate of its disappearance is monitored over time.
The results are typically expressed as the half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance suggest greater metabolic stability. While specific data for this compound is not available, studies on other compounds provide a framework for how this would be evaluated. For example, the metabolic stability of YZG-331, a different heterocyclic compound, was assessed in liver microsomes from various species, revealing significant interspecies differences. frontiersin.org
Table 2: Example of In Vitro Microsomal Stability Assay Parameters
| Parameter | Description |
|---|---|
| Test System | Liver microsomes (e.g., human, rat, mouse) |
| Cofactor | NADPH (to initiate enzymatic reactions) |
| Incubation Time | Typically 0 to 60 minutes |
| Analysis Method | LC-MS/MS (to quantify the remaining parent compound) |
| Calculated Values | Half-life (t½), Intrinsic Clearance (CLint) |
Plasma Protein Binding Analysis (In Vitro)
The extent to which a drug binds to plasma proteins, such as albumin and α-1-acid glycoprotein (B1211001) (AAG), is a critical pharmacokinetic parameter. nih.gov Only the unbound fraction of a drug is free to distribute into tissues and interact with its therapeutic target. High plasma protein binding can affect a drug's efficacy, volume of distribution, and clearance.
Equilibrium dialysis is a standard in vitro method to determine the fraction of a compound that remains unbound in plasma. nih.gov In this technique, a semi-permeable membrane separates a compartment containing the drug in plasma from a drug-free buffer compartment. At equilibrium, the concentration of the unbound drug is the same in both compartments, allowing for the calculation of the percentage of protein binding. While no specific plasma protein binding data exists for this compound, this methodology would be essential in its preclinical evaluation.
Table 3: Common In Vitro Plasma Protein Binding Assay
| Technique | Principle | Key Output |
|---|---|---|
| Equilibrium Dialysis | Separation of bound and unbound drug across a semi-permeable membrane until equilibrium is reached. | Fraction unbound (fu) or Percentage bound (%). |
Future Directions and Research Perspectives
Advanced Preclinical Characterization of Lead Candidates
The initial step towards clinical translation involves a thorough preclinical characterization of lead compounds. For derivatives of the N-(benzo[d]thiazol-2-ylmethyl) scaffold, this would entail a multi-faceted evaluation of their pharmacological and toxicological profiles. A key example is the investigation of N-(benzo[d]thiazol-2-ylmethyl)-4-(4-nitrophenyl)piperazine-1-carbothioamide, which has shown significant potential as a neuronal nitric oxide synthase (nNOS) inhibitor with neuroprotective effects in a rat model of Parkinson's disease. nih.gov
Future preclinical studies on promising candidates like this, and by extension N-(benzo[d]thiazol-2-ylmethyl)propionamide, should encompass:
In-depth Pharmacokinetic Profiling: Comprehensive studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates are crucial. This includes assessing their bioavailability, plasma protein binding, and metabolic stability.
Safety Pharmacology: Evaluation of the potential adverse effects on major physiological systems, including the cardiovascular, respiratory, and central nervous systems, is a regulatory requirement before advancing to clinical trials.
Chronic Toxicity Studies: Long-term studies in relevant animal models are necessary to identify any potential cumulative toxicity or organ damage resulting from prolonged exposure.
Biomarker Discovery: Identifying and validating biomarkers that can monitor the therapeutic efficacy and potential toxicity of these compounds in preclinical models would be highly beneficial for future clinical development.
Exploration of Novel Therapeutic Avenues Based on Identified Activities
The diverse biological activities reported for benzothiazole (B30560) derivatives suggest that this compound and its analogs could be explored for a range of therapeutic applications beyond their initially identified targets. The known neuroprotective effects of related compounds open the door to investigating their potential in other neurodegenerative disorders. nih.gov
Potential novel therapeutic avenues include:
Neurodegenerative Diseases: Building on the nNOS inhibition activity, these compounds could be evaluated in models of Alzheimer's disease, Huntington's disease, and multiple sclerosis, where neuroinflammation and oxidative stress play a significant role. nih.gov
Oncology: The benzothiazole nucleus is a common feature in many anticancer agents. mdpi.com Therefore, screening this compound and its analogs against a panel of cancer cell lines could uncover novel oncological applications.
Inflammatory Disorders: Given the anti-inflammatory properties of many benzothiazole derivatives, exploring the efficacy of this specific scaffold in models of rheumatoid arthritis, inflammatory bowel disease, and other chronic inflammatory conditions is a logical next step.
Infectious Diseases: The benzothiazole moiety has been associated with antimicrobial and antiviral activities. mdpi.com Screening against a broad spectrum of pathogens could reveal potential applications in treating infectious diseases.
Methodological Advancements in Synthesis and Biological Screening
The efficient and versatile synthesis of a diverse library of this compound analogs is essential for comprehensive structure-activity relationship (SAR) studies. Current synthetic strategies for related benzothiazole derivatives often involve the condensation of 2-aminothiophenol (B119425) with various carboxylic acids or their derivatives. mdpi.com
Future methodological advancements could focus on:
Green Chemistry Approaches: The development of more environmentally friendly synthetic routes, such as microwave-assisted synthesis or the use of eco-friendly solvents and catalysts, would be a significant advancement. mdpi.com Microwave irradiation has been shown to be an efficient method for the synthesis of 2-chloromethyl-benzothiazole, a potential precursor. mdpi.com
Combinatorial Chemistry and High-Throughput Synthesis: Employing combinatorial approaches to rapidly generate a large and diverse library of analogs would accelerate the drug discovery process.
Novel Biological Screening Platforms: The development and implementation of high-throughput screening (HTS) assays are crucial for efficiently evaluating the biological activity of large compound libraries. This could include cell-based assays, target-based assays, and phenotypic screening approaches.
Integration of Omics Data for Mechanistic Insights (e.g., Proteomics, Metabolomics)
To gain a deeper understanding of the mechanism of action of this compound and its analogs, the integration of "omics" technologies is indispensable. These approaches can provide a global view of the molecular changes induced by the compounds in biological systems.
Future research should incorporate:
Proteomics: Analyzing changes in protein expression and post-translational modifications in response to compound treatment can help identify the direct targets and downstream signaling pathways affected.
Metabolomics: Studying the metabolic profiles of cells or organisms treated with these compounds can reveal their impact on metabolic pathways and identify potential biomarkers of drug response.
Transcriptomics: Assessing changes in gene expression can provide insights into the cellular processes modulated by the compounds and help to elucidate their mechanism of action.
Integrated Multi-Omics Analysis: Combining data from proteomics, metabolomics, and transcriptomics will provide a more comprehensive and systems-level understanding of the compounds' biological effects, facilitating the identification of novel therapeutic targets and the development of more effective and safer drugs.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-(benzo[d]thiazol-2-ylmethyl)propionamide, and how can reaction progress be monitored?
- Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions between benzo[d]thiazole derivatives and propionamide precursors. Reaction progress is typically monitored using thin-layer chromatography (TLC) to track intermediates and nuclear magnetic resonance (NMR) spectroscopy to confirm product formation. Acidic or basic hydrolysis conditions may influence side reactions, so solvent choice (e.g., DMF or DMSO) and temperature must be optimized to minimize degradation . For analogous amide syntheses, a stepwise protocol involving reaction with acyl halides in dry pyridine, followed by extraction and recrystallization, is commonly employed .
Q. What analytical techniques are critical for characterizing this compound?
- Answer : High-resolution mass spectrometry (HRMS) and <sup>13</sup>C/<sup>1</sup>H NMR are essential for structural confirmation. For example, HRMS (ESI) data (e.g., m/z 194.0634 [M+H]<sup>+</sup>) and NMR signals (e.g., δ 179.9 ppm for carbonyl groups) provide precise molecular weight and functional group validation. Infrared spectroscopy (IR) further identifies amide C=O stretches (~1664 cm<sup>−1</sup>) and N-H bonds (~3303 cm<sup>−1</sup>) .
Q. How does the solubility profile of this compound affect its use in biological assays?
- Answer : The compound is typically soluble in polar aprotic solvents like DMSO or DMF, which are suitable for in vitro assays. However, solubility in aqueous buffers may require formulation adjustments (e.g., using cyclodextrins or surfactants) to maintain stability during cell-based studies. Solubility data from related benzothiazole amides suggest that logP values and hydrogen-bonding capacity significantly influence bioavailability .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different cell lines?
- Answer : Discrepancies in activity (e.g., higher efficacy in hepatocarcinoma vs. breast cancer cells) may arise from variations in cellular uptake, metabolic degradation, or target expression. Dose-response curves, comparative pharmacokinetic studies, and transcriptomic profiling of target pathways (e.g., apoptosis regulators like Bcl-2) are recommended to identify mechanistic outliers. For example, anti-proliferative activity in N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide analogs was validated using cytotoxicity assays across multiple cancer models .
Q. What strategies optimize the reaction yield of this compound under solvent-free conditions?
- Answer : Solvent-free synthesis, such as Friedel-Crafts acylation using Eaton’s reagent, can improve atom economy and reduce waste. Key parameters include:
- Catalyst loading : 10–20 mol% of Lewis acids (e.g., ZnCl2).
- Temperature : 80–100°C to balance reaction rate and product stability.
- Workup : Recrystallization from ethyl acetate/hexane mixtures to achieve >90% purity. Similar methods for fused heterocycles demonstrate yields up to 85% under optimized conditions .
Q. How do structural modifications (e.g., substituents on the benzothiazole ring) influence target binding affinity?
- Answer : Substituents like fluorine or methoxy groups enhance electronic interactions with biological targets. For instance, 4-fluoro analogs show improved binding to kinase domains due to increased electronegativity. Molecular docking studies with homology models (e.g., using AutoDock Vina) and surface plasmon resonance (SPR) can quantify affinity changes. A study on N-(4-fluorobenzo[d]thiazol-2-yl)propionamide revealed 3-fold higher inhibition of COX-2 compared to unsubstituted analogs .
Q. What experimental approaches validate the compound’s interaction with biological macromolecules?
- Answer : Techniques include:
- Fluorescence quenching assays to measure binding constants with proteins like albumin.
- Molecular dynamics simulations (e.g., GROMACS) to predict stability of ligand-receptor complexes.
- Isothermal titration calorimetry (ITC) for thermodynamic profiling. For example, benzothiazole-amide hybrids showed nanomolar affinity for DNA gyrase in ITC studies .
Q. How can researchers address stability issues during long-term storage?
- Answer : Stability under ambient conditions is influenced by moisture and light sensitivity. Recommendations include:
- Storage : Desiccated at −20°C in amber vials.
- Stability testing : Accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Related compounds retained >95% purity after 6 months under inert atmospheres .
Methodological Tables
Table 1 : Key Analytical Data for this compound Derivatives
| Property | Value/Method | Reference |
|---|---|---|
| HRMS (ESI) | m/z 194.0634 [M+H]<sup>+</sup> | |
| <sup>13</sup>C NMR (CDCl3) | δ 179.9 (C=O), 153.1 (Cq, thiazole) | |
| Solubility (DMSO) | >50 mg/mL | |
| IR (ATR) | 1664 cm<sup>−1</sup> (amide I) |
Table 2 : Biological Activity of Structural Analogs
| Compound | IC50 (Cancer Cell Lines) | Key Mechanism | Reference |
|---|---|---|---|
| N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide | 12 µM (HepG2) | Apoptosis induction | |
| N-(4-fluorobenzo[d]thiazol-2-yl)propionamide | 0.8 µM (COX-2 inhibition) | Cyclooxygenase binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
